molecular formula C28H18F3NO5 B4994557 3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4994557
M. Wt: 505.4 g/mol
InChI Key: JJFVBYQYOZEZDB-UHFFFAOYSA-N
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Description

The compound 3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone features a complex spirocyclic architecture combining furo[3,4-c]pyrrole and indene moieties. Key structural attributes include:

  • A 4-methylphenyl group at position 3, contributing to lipophilicity and steric bulk.
  • A tetrone system (four ketone groups), enhancing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

1-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F3NO5/c1-14-10-12-15(13-11-14)22-20-21(27(37-22)23(33)16-6-2-3-7-17(16)24(27)34)26(36)32(25(20)35)19-9-5-4-8-18(19)28(29,30)31/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFVBYQYOZEZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F)C5(O2)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations
Compound ID R1 Substituent R2 Substituent Molecular Weight Key Differences vs. Target Compound
Target Compound 4-methylphenyl 2-(trifluoromethyl)phenyl ~513 (estimated) Reference structure.
2-chlorophenyl 2-(trifluoromethyl)phenyl 525.863 Chlorine (electronegative) vs. methyl; higher MW.
4-bromophenyl 3-(trifluoromethyl)phenyl ~568 (estimated) Bromine (larger size, steric hindrance); meta-CF3 vs. ortho-CF3.
3-methylphenyl 3-chloro-2-methoxyphenyl 501.914 Methoxy (electron-donating) and chloro groups; altered substitution pattern.

Key Observations:

  • Lipophilicity: The 4-methylphenyl group in the target compound enhances lipophilicity compared to halogenated analogs (), which could improve membrane permeability .
  • Steric Bulk: Bromine in increases molecular weight and may reduce solubility, while methoxy in introduces polarity .
2.2 Core Structure Modifications
Compound ID Core Structure Key Features
Target Compound Spiro[furo[3,4-c]pyrrole-indene] Rigid spiro system with fused heterocycles.
Spiro[pyrrolo-isoxazole-cyclohexane] Cyclohexane ring adds conformational rigidity.
Pyrrolo[3,4-c]pyrazole-dione Pyrazole core (basic nitrogen) vs. furo-pyrrole.

Key Observations:

  • Rigidity vs.
  • Heterocycle Properties: The pyrazole ring in introduces basic nitrogen atoms, which could enhance hydrogen-bonding interactions compared to the tetrone system in the target compound .
2.3 Stereochemical Considerations
  • The compound in specifies (3S,3aR,6aR) stereochemistry, which is critical for 3D molecular recognition .

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